molecular formula C7H13NO B11761190 (S)-4-Propylpyrrolidin-2-one

(S)-4-Propylpyrrolidin-2-one

Cat. No.: B11761190
M. Wt: 127.18 g/mol
InChI Key: NCBVCRLVTCSQAG-LURJTMIESA-N
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Description

(S)-4-Propylpyrrolidin-2-one is a chiral compound belonging to the class of pyrrolidinones Pyrrolidinones are five-membered lactams, which are cyclic amides The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, making it optically active

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Propylpyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-propyl-1,4-diaminobutane with a carbonyl source under acidic or basic conditions to form the lactam ring. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired enantiomer.

Industrial Production Methods: Industrial production of this compound may involve the use of chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric purity. Large-scale production often employs continuous flow reactors to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: (S)-4-Propylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the lactam to the corresponding amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines.

Scientific Research Applications

(S)-4-Propylpyrrolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-4-Propylpyrrolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    4-Propylpyrrolidin-2-one: The non-chiral version of the compound.

    N-Methylpyrrolidin-2-one: Another pyrrolidinone with a different substituent at the nitrogen atom.

    Pyrrolidin-2-one: The parent compound without any substituents.

Uniqueness: (S)-4-Propylpyrrolidin-2-one is unique due to its chiral nature, which imparts specific optical activity and potential for enantioselective interactions. This makes it particularly valuable in applications requiring high enantiomeric purity, such as pharmaceuticals and chiral catalysis.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(4S)-4-propylpyrrolidin-2-one

InChI

InChI=1S/C7H13NO/c1-2-3-6-4-7(9)8-5-6/h6H,2-5H2,1H3,(H,8,9)/t6-/m0/s1

InChI Key

NCBVCRLVTCSQAG-LURJTMIESA-N

Isomeric SMILES

CCC[C@H]1CC(=O)NC1

Canonical SMILES

CCCC1CC(=O)NC1

Origin of Product

United States

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